![molecular formula C20H23FN4O7 B582767 (2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1147289-78-8](/img/structure/B582767.png)

(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

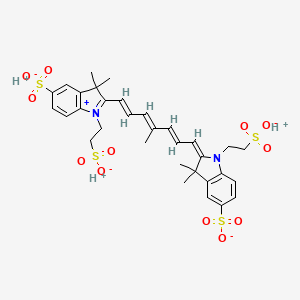

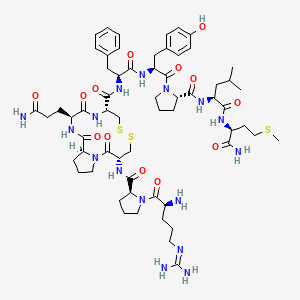

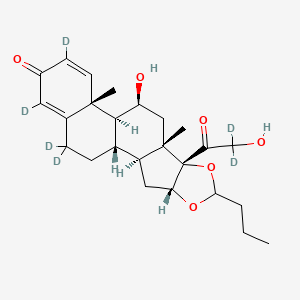

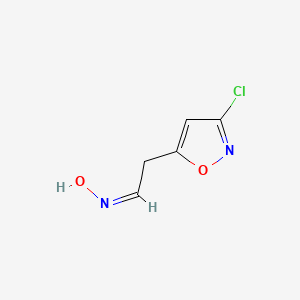

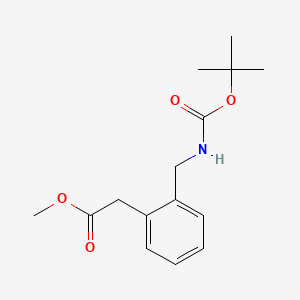

(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C20H23FN4O7 and its molecular weight is 450.423. The purity is usually 95%.

BenchChem offers high-quality (2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Research and Development

D13223 N6-β-D-Glucuronide exhibits promising properties for pharmaceutical applications:

- Analgesic Activity : In vitro metabolism studies suggest that D13223 N6-β-D-Glucuronide could act as a centrally acting analgesic . Researchers are exploring its potential as a pain-relieving agent.

- Muscle Tone Regulation : The same studies indicate muscle tone-reducing activity. Investigating its impact on muscle relaxation and spasticity management is essential .

Drug Delivery Systems

- Prodrug Design : D13223 N6-β-D-Glucuronide could serve as a prodrug, where it undergoes enzymatic hydrolysis to release the active compound. Researchers are investigating its use in targeted drug delivery systems .

Metabolism Studies and Enzyme Immobilization

- Enzyme Immobilization : Researchers have developed a CaHPO4-PGUS1 hybrid nanoflower for enzyme immobilization using D13223 N6-β-D-Glucuronide. This hybrid nanoflower enhances enzyme stability and activity, making it useful for biotransformation studies .

- β-Glucuronidase Assays : D13223 N6-β-D-Glucuronide can be employed as a substrate in β-glucuronidase assays, aiding in the determination of enzyme activity .

Functional Food and Sweetener Industry

- Glycyrrhetinic Acid Derivatives : D13223 N6-β-D-Glucuronide is related to glycyrrhetinic acid, which has applications in functional foods and sweeteners. Investigating its potential as a natural sweetener or flavor enhancer is relevant .

Biochemical Research

- Biotransformation Pathways : Researchers study the enzymatic conversion of D13223 N6-β-D-Glucuronide to explore its metabolic pathways and interactions with other compounds .

Chemical Synthesis and Characterization

- Chemical Properties : D13223 N6-β-D-Glucuronide is a white or off-white solid, soluble in water and organic solvents like methanol and ethanol. Its stability and solubility make it suitable for chemical synthesis and characterization .

Mecanismo De Acción

- Its primary targets are not explicitly documented, but it likely interacts with receptors or enzymes involved in pain modulation or muscle tone regulation .

- The resulting glucuronide is typically inactive, but it can be hydrolyzed by β-glucuronidase enzymes to release the active or inactive parent compound .

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(24-18(12)22)25(8-10-2-4-11(21)5-3-10)19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H2,22,24)(H,23,26)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVDEODBTSUOOJ-YUAHOQAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-,acetate,[2S-[2alpha(R*),3bta]]-(9CI)](/img/no-structure.png)

![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)